Product packaging for Sibiricin(Cat. No.:)

Sibiricin

Cat. No.: B1631755
M. Wt: 290.31 g/mol
InChI Key: UOEQXGRDVIMHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sibiricin is a chemical compound with the CAS Registry Number 95188-34-4 . It is classified as a natural product and belongs to the coumarin family of compounds . The chemical formula for this compound is C 16 H 18 O 5 , and it has a molecular weight of 290.3 g/mol . One of its known synonyms is (S)-8-[(3,3-Dimethyloxiranyl)methyl]-5,7-dimethoxy-2H-1-benzopyran-2-one . This product is provided with a high purity level, typically >=98% . To maintain stability and purity, it is recommended that this compound be stored desiccated at low temperatures, with -20°C recommended for long-term preservation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B1631755 Sibiricin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQXGRDVIMHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Studies of Sibiricin

Botanical Sources and Distribution of Sibiricin

The primary and most widely recognized source of this compound is Corydalis crispa, a medicinal plant belonging to the Fumariaceae family, native to the Himalayas, specifically Bhutan wikipedia.org. This compound is identified as a bioactive isoquinoline (B145761) alkaloid with the molecular formula C₂₀H₁₇NO₆ wikipedia.org.

It is important to note that a distinct compound also referred to as "this compound" (molecular formula C₁₆H₁₈O₅, PubChem CID 12315526) has been reported from the roots of Murraya paniculata (Rutaceae), with chloroform (B151607) used in its extraction researchgate.netnih.gov. This indicates the existence of two chemically distinct compounds sharing the same common name. While Murraya paniculata is a well-documented source of various coumarins and alkaloids researchgate.netnih.govwikipedia.orgnih.gov, direct reports of the isoquinoline alkaloid this compound (C₂₀H₁₇NO₆) from Murraya tetramera or Murraya koenigii are not prominently featured in the available literature. Murraya koenigii, also known as the curry tree, is widely recognized for its carbazole (B46965) alkaloids, such as girinimbine, mahanine, and murrayaquinone A, among others jocpr.comnih.govresearchgate.netresearchgate.netnih.gov. Murraya tetramera has also been studied for its chemical constituents, including murratetra A, B, and C researchgate.net.

The distribution of Murraya species, including Murraya koenigii and Murraya paniculata, spans across Asia, Australia, and the Pacific Islands, with a significant center of diversity in southern China and Southeast Asia wikipedia.orgnih.gov. These plants are known for their rich phytochemical profiles, encompassing coumarins, flavonoids, terpenoids, and a large proportion of alkaloids nih.gov.

Spectroscopic and Chromatographic Techniques for Structural Elucidation (General Principles)

Structural elucidation of natural compounds is a multifaceted process that relies heavily on a combination of spectroscopic and chromatographic techniques. These methods provide crucial information about the molecular formula, functional groups, connectivity, and stereochemistry of a compound.

Spectroscopic Techniques:

Mass Spectrometry (MS): Essential for determining the molecular weight and molecular formula of a compound, often providing fragmentation patterns that aid in structural deduction wikipedia.orgeurekaselect.comresearchgate.netbiomedres.usslideshare.netuni-duesseldorf.describd.com. High-resolution mass spectrometry (HRMS) is particularly valuable for precise molecular formula determination wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the premier analytical tool for determining the structure of organic natural products eurekaselect.comresearchgate.netbiomedres.usslideshare.netuni-duesseldorf.describd.com. Both one-dimensional (1D NMR, e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D NMR, e.g., COSY, HSQC, HMBC, NOESY) experiments are used to establish bond connectivities and spatial relationships between atoms eurekaselect.comresearchgate.netuni-duesseldorf.de. For this compound (isoquinoline alkaloid), proton NMR at 100 MHz has been used to show its structural relation to other alkaloids wikipedia.org.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule by detecting characteristic vibrations of chemical bonds eurekaselect.comresearchgate.netbiomedres.usslideshare.netuni-duesseldorf.de.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to detect conjugated systems and aromatic rings, providing insights into the electronic transitions within a molecule eurekaselect.comresearchgate.netbiomedres.usslideshare.netuni-duesseldorf.de.

Chromatographic Techniques in Elucidation: While primarily separation techniques, chromatography is often coupled with spectroscopy in "hyphenated techniques" for simultaneous separation and structural identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): Combines the separation power of LC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components eurekaselect.comresearchgate.netbiomedres.us.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS but used for volatile compounds, separating them by GC before mass spectral analysis eurekaselect.comresearchgate.netbiomedres.us.

LC-NMR (Liquid Chromatography-NMR): A more advanced hyphenated technique that allows direct NMR analysis of compounds as they elute from an LC column, providing structural information in real-time eurekaselect.comresearchgate.net.

These techniques, often used in combination, enable chemists to piece together the complete structure of novel natural products.

Biosynthetic Pathways of Sibiricin

Proposed Biosynthetic Precursors and Intermediates for Sibiricin

The biosynthesis of coumarins, including this compound, relies on the convergence of two major metabolic routes: the shikimate pathway for the aromatic core and the isoprenoid pathways for the prenyl side chain. Key intermediates derived from these pathways are essential for the construction of the coumarin (B35378) scaffold and its subsequent prenylation.

Role of the Shikimate Pathway in Aromatic Precursor Generation

The shikimate pathway is a crucial metabolic route present in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgmit.edubiorxiv.orgacs.org In the context of coumarin biosynthesis, L-phenylalanine serves as a primary precursor. mdpi.comfrontiersin.orgresearchgate.net

The initial step in the phenylpropanoid pathway involves the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL), leading to the formation of cinnamic acid. mdpi.comfrontiersin.orgethz.ch Cinnamic acid then undergoes hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. mdpi.comcore.ac.ukresearchgate.net Further enzymatic steps convert p-coumaric acid into 2,4-dihydroxy-cinnamic acid (umbellic acid), which subsequently undergoes a bond rotation and lactonization to form umbelliferone (B1683723) (7-hydroxycoumarin). mdpi.com Umbelliferone is widely regarded as a central precursor for a vast array of natural coumarins. mdpi.comcore.ac.ukthieme-connect.comfrontiersin.orgbiorxiv.org

The general pathway for the formation of umbelliferone is summarized in Table 1.

Table 1: Key Steps in Umbelliferone Biosynthesis via the Shikimate Pathway

Precursor/IntermediateEnzymeProduct/Transformation
L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)Cinnamic acid
Cinnamic acidCinnamate 4-Hydroxylase (C4H)p-Coumaric acid
p-Coumaric acidCinnamate/Coumarate 2-Hydroxylase2,4-Dihydroxy-cinnamic acid
2,4-Dihydroxy-cinnamic acid(Spontaneous/Enzymatic Lactonization)Umbelliferone (7-hydroxycoumarin)

Isoprenoid Biogenesis and its Contribution to Coumarin Structures

The distinctive prenyl (isoprenoid) group found in this compound, a γ,γ-dimethylallyl epoxide, originates from the isoprenoid biogenesis pathways. mdpi.com Plants utilize two primary pathways for the synthesis of C5 isoprene (B109036) units: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. viper.ac.inramauniversity.ac.inbiorxiv.orgslideshare.netbg.ac.rsbiorxiv.org Both pathways produce the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). viper.ac.inbiorxiv.orgbg.ac.rsbiorxiv.org

These C5 units are then condensed to form larger prenyl diphosphates, such as geranyl diphosphate (GDP, C10), farnesyl diphosphate (FDP, C15), and geranylgeranyl diphosphate (GGDP, C20). viper.ac.inbiorxiv.org In the biosynthesis of prenylated coumarins, prenyltransferases (PTs) are crucial enzymes that catalyze the attachment of these prenyl groups (e.g., dimethylallyl, geranyl, farnesyl) to the coumarin scaffold, often at specific carbon positions like C6 or C8 of umbelliferone. thieme-connect.comtandfonline.combiorxiv.org The subsequent epoxidation of the prenyl double bond, as seen in this compound, is a common modification in the biosynthesis of complex coumarins. thieme-connect.comviper.ac.insci-hub.se

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The conversion of basic precursors into complex coumarins like this compound involves a series of precise enzymatic transformations and catalytic mechanisms.

Glycosyltransferases and Oxidation-Reduction Reactions

Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), is a significant modification in coumarin biosynthesis. wikipedia.orgrsc.orgnih.gov This process involves the attachment of sugar moieties, typically to hydroxyl groups on the coumarin core, which can enhance solubility, stability, and alter the biological activity of the compound. wikipedia.org While this compound itself is not reported as a glycoside, glycosylation is a common enzymatic reaction in coumarin metabolism.

Oxidation-reduction reactions play a critical role in the formation and diversification of coumarin structures. The lactonization step, which forms the characteristic benzopyrone ring of coumarins, is a key oxidative cyclization. The enzyme COUMARIN SYNTHASE (COSY) has been identified as a pivotal enzyme in this process, catalyzing the trans-to-cis isomerization of o-hydroxylated trans-hydroxycinnamoyl-CoA substrates followed by lactonization to yield coumarins such as umbelliferone. mdpi.comethz.chfrontiersin.orgnih.gov

Furthermore, the presence of an epoxide group in this compound's dimethylallyl side chain indicates an enzymatic epoxidation. In the biosynthesis of sesquiterpene coumarins, a sesquiterpene coumarin epoxidase is responsible for epoxidizing the terminal double bond of linear farnesyloxycoumarins, preparing them for subsequent cyclization reactions. thieme-connect.comviper.ac.insci-hub.se This suggests a similar epoxidase activity would be involved in forming the epoxide on the dimethylallyl group of this compound.

The Role of Claisen Rearrangement in Natural Coumarin Formation

The Claisen rearrangement is a pressbooks.pubpressbooks.pub-sigmatropic rearrangement that plays a significant role in the biosynthesis of certain natural products, including some coumarins. Specifically, the para-Claisen rearrangement is implicated in the formation of prenylated coumarins. This rearrangement can occur after the initial O-prenylation of a phenolic hydroxyl group on the coumarin scaffold. For instance, heating O-prenylated derivatives of coumarate esters can directly furnish linear prenylated umbelliferones via sequential para-Claisen rearrangement and relactonization. This mechanism helps explain how the prenyl group, initially attached to an oxygen atom, can migrate to a carbon atom on the aromatic ring, a common feature in many complex coumarins.

Transcriptional and Genetic Regulation of Biosynthetic Gene Clusters

The biosynthesis of secondary metabolites like this compound is tightly regulated at the transcriptional and genetic levels, often involving dedicated biosynthetic gene clusters (BGCs). mit.edubiorxiv.orgresearchgate.netnih.gov These clusters typically contain genes encoding the biosynthetic enzymes, as well as regulatory and transport proteins. nih.gov

Studies on coumarin biosynthesis in various plant species have identified several genes and gene families involved in their regulation. For example, genes encoding enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are often considered rate-limiting steps and their expression is subject to regulation, including in response to abiotic stresses. researchgate.net Similarly, genes for methyltransferases (COMT), prenyltransferases, and monooxygenases, which are responsible for post-modifying coumarins, are also part of these regulatory networks. researchgate.net

Transcriptomic and metabolomic analyses are powerful tools used to identify and characterize the genes and regulatory networks involved in coumarin biosynthesis. biorxiv.orgresearchgate.net By analyzing gene expression patterns across different tissues or under various conditions, researchers can identify gene modules and transcription factors that correlate with coumarin accumulation, providing insights into the complex regulatory mechanisms governing their production. biorxiv.org While specific genetic regulation of this compound's biosynthesis is not extensively detailed in current literature, it is highly probable that its production is controlled by similar mechanisms involving pathway-specific regulators within a dedicated biosynthetic gene cluster.

Synthetic Methodologies for Sibiricin and Analogues

Total Synthesis Approaches to Sibiricin

The total synthesis of coumarin-type this compound has been reported, providing confirmation of its assigned structure. A key intermediate in its unambiguous synthesis is 3-dimethylallyl-2-hydroxy-4,6-dimethoxybenzaldehyde. biocrick.comresearchgate.net This intermediate plays a crucial role in forming both the coumarin (B35378) scaffold and incorporating the isoprenoid moiety.

The coumarin core (2H-1-benzopyran-2-one) is a fundamental heterocyclic scaffold in natural products, including this compound. Various classical and modern synthetic methodologies are employed for its construction. Common strategies include:

Perkin Reaction: Involves the condensation of salicylaldehydes with acetic anhydrides. organic-chemistry.org

von Pechmann Condensation: A widely used method involving the condensation of phenols with β-ketoesters, often catalyzed by homogeneous or heterogeneous acids. organic-chemistry.org

Knoevenagel Condensation: This reaction typically involves the condensation of o-hydroxyaldehydes (like salicylaldehyde (B1680747) derivatives) with active methylene (B1212753) compounds in the presence of a base catalyst. organic-chemistry.orgnih.gov Given that a substituted benzaldehyde (B42025) is a key intermediate for this compound synthesis, Knoevenagel condensation is a highly relevant strategy for forming its coumarin core. Yields for coumarin derivatives synthesized via Knoevenagel condensation can range from 79% to 98%. nih.gov

Heck Lactonization Reaction: Palladium-catalyzed reactions can also be used for coumarin formation, often involving the arylation of acrylates. organic-chemistry.org

Intramolecular Hydroarylation of Alkynes: Metal-catalyzed intramolecular hydroarylation of arylpropiolates can yield coumarins. organic-chemistry.org

These methods enable the assembly of the benzopyranone ring system, which is then further functionalized.

This compound features a γ,γ-dimethylallyl epoxide side chain at the C-8 position of the coumarin core. biocrick.comresearchgate.netresearchgate.net The installation of isoprenoid side chains onto aromatic systems is a common theme in natural product synthesis. Isoprenoids are synthesized from five-carbon intermediates, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), via either the mevalonate (B85504) (MVA) pathway or the deoxyxylulose 5-phosphate (DXP) pathway. researchgate.nethhu.desjtu.edu.cn

For coumarin-type natural products like this compound, the isoprenoid moiety is often introduced through prenylation reactions. In the biosynthesis of sesquiterpene coumarins, farnesylation of 7-hydroxycoumarins (e.g., umbelliferone) yields linear 7-farnesyloxycoumarins. These linear precursors undergo epoxidation of the terminal double bond, followed by protonation and carbocation-initiated cyclization catalyzed by sesquiterpene coumarin synthases (cyclases). biorxiv.orgbiorxiv.org These cyclization reactions can involve complex rearrangements, such as Wagner-Meerwein shifts. biorxiv.orgbiorxiv.org

In the reported synthesis of this compound, the use of 3-dimethylallyl-2-hydroxy-4,6-dimethoxybenzaldehyde as an intermediate implies that the dimethylallyl group is either pre-installed or introduced early in the synthesis, with the epoxide formation occurring subsequently. biocrick.comresearchgate.net This suggests that the installation of the isoprenoid side chain and subsequent cyclization (or epoxide formation) are critical steps to achieve the final structure of this compound.

Semi-Synthetic Modifications of this compound and Related Natural Products

Semi-synthesis involves using natural products as starting materials for chemical modification to produce novel compounds. researchgate.net This approach is particularly valuable for complex natural products, where total synthesis might be challenging or uneconomical. researchgate.netresearchgate.net While specific semi-synthetic modifications of this compound itself are not extensively detailed in the provided search results, the principle is widely applied to coumarins and related natural products.

For instance, semi-synthetic coumarin derivatives have been explored for various biological activities, including as potential antiasthmatic drugs. nih.gov Modifications often involve ether homologation or ester formation at different positions of the coumarin core. nih.gov Another example involves the preparation of semi-synthetic analogues from related coumarins like murrangatin. researchgate.net These modifications aim to improve properties such as chemical stability, solubility, or biological activity, while retaining the core structural features derived from the natural precursor. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Applications in this compound Production

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of chemical transformations. mdpi.combeilstein-journals.org This approach offers environmentally friendly and efficient routes for producing complex molecules, including natural products and their analogues. mdpi.combiorxiv.org

While direct examples of chemoenzymatic synthesis specifically for this compound are not prominent in the search results, biocatalytic methods are increasingly applied to coumarin chemistry. Enzymes, such as lipases and polyketide synthases, can catalyze specific reactions on coumarin scaffolds. For example, some fungal polyketide synthases have been shown to produce coumarin scaffolds from substituted benzoic acids. nih.gov Biocatalytic processes have also been developed for the production of dihydrocoumarin (B191007) from coumarin by microbial reduction using Saccharomyces cerevisiae and other microorganisms. researchgate.netmdpi.com Furthermore, mutated glycosyl hydrolases have been utilized for the efficient synthesis of coumarin S-glycosides. nih.gov

The integration of enzymes can facilitate:

Regio- and Stereoselective Functionalization: Enzymes can introduce functional groups at specific positions and with high stereochemical control, which is often difficult to achieve with traditional chemical methods. mdpi.com

Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature and pressure), reducing energy consumption and the need for harsh reagents.

Green Chemistry: Enzymes are biodegradable and can reduce the generation of hazardous waste. mdpi.com

These principles suggest that chemoenzymatic approaches hold potential for the future production or modification of this compound and its analogues, particularly for introducing specific chiral centers or modifying side chains.

Development of Scalable Synthetic Routes for this compound Analogues

The development of scalable synthetic routes is crucial for the industrial production of pharmaceutical compounds and complex natural products. nih.gov For this compound analogues, this involves designing synthetic pathways that are efficient, cost-effective, and amenable to large-scale manufacturing. Key considerations for scalability include:

Atom Economy: Maximizing the incorporation of starting materials into the final product and minimizing waste.

Use of Readily Available and Inexpensive Reagents: Utilizing common and affordable chemicals.

Robustness of Reactions: Ensuring reactions proceed reliably and with high yields under practical manufacturing conditions.

Ease of Purification: Designing routes that allow for straightforward purification of intermediates and final products.

While specific scalable routes for this compound analogues are not detailed in the provided information, the general principles of developing robust and efficient synthetic processes for complex molecules, such as those involving C-H bond activation or cascade reactions, are applicable to coumarin derivatives. organic-chemistry.org For instance, the development of scalable synthetic routes for complex tricyclic cores of drug candidates demonstrates the focus on practical and efficient synthesis in the pharmaceutical industry. nih.gov

Molecular and Cellular Mechanisms of Action of Sibiricin Non Clinical Investigations

Identification of Putative Biological Targets and Signaling Pathways

As a member of the isoquinoline (B145761) alkaloid class, Sibiricin is structurally related to other alkaloids such as ochrobirine and ochotensine. nih.govwikipedia.org General studies on isoquinoline derivatives indicate a broad spectrum of pharmacological activities, including anti-bacterial, anti-tumor, anti-plasmodial effects, inhibition of cell proliferation, antagonism of β-adrenergic receptors, and inhibition of enzymes involved in catecholamine metabolism, such as monoamino oxidase. wikipedia.org Some isoquinoline alkaloids with anticancer properties are also suggested to target nucleic acids, thereby modulating polynucleic acid stability. wikipedia.org However, specific putative biological targets or signaling pathways directly and uniquely identified for this compound (PubChem CID 632652) itself have not been explicitly detailed in the reviewed non-clinical investigations.

Investigation of Interactions with Cellular Components and Macromolecules in Non-Human Systems

Elucidation of Molecular and Cellular Processes Affected by this compound in Preclinical Models

The elucidation of specific molecular and cellular processes affected by this compound (PubChem CID 632652) in preclinical models remains an area requiring further dedicated research. While this compound is classified as a bioactive compound, comprehensive studies detailing its impact on cellular functions such as cell cycle regulation, apoptosis, autophagy, or specific metabolic pathways in preclinical models are not widely documented. The broad pharmacological potential attributed to the wider class of isoquinoline alkaloids suggests that this compound may possess similar activities, but direct experimental evidence for its specific effects in preclinical settings is limited.

Data Tables

The following table provides key chemical properties of this compound (isoquinoline alkaloid, PubChem CID 632652).

Table 1: Chemical Properties of this compound (Isoquinoline Alkaloid)

PropertyValueSource
Molecular FormulaC₂₀H₁₇NO₆ nih.govwikipedia.org
Molar Mass367.357 g·mol⁻¹ nih.govwikipedia.org
IUPAC Name8'-Hydroxy-6-methylspiro[7,8-dihydro- nih.govwikipedia.orgdioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g] nih.govwikipedia.orgbenzodioxole]-6'-one nih.govwikipedia.org
PubChem CID632652 nih.govwikipedia.org
CAS Number (±)64397-10-0 nih.govwikipedia.org
CAS Number (natural)24181-66-6 nih.govwikipedia.org
Source PlantCorydalis crispa nih.govwikipedia.org

Note: The tables presented here are static representations. In an interactive format, users might be able to sort, filter, or expand rows for more details.

Compound Names and PubChem CIDs

Research on Sibiricin Derivatives and Analogues

Design and Synthesis of Novel Sibiricin Analogues with Modified Structural Scaffolds

The design and synthesis of novel analogues of complex natural products like this compound typically involve strategic modifications to the parent compound's structural scaffold to explore new chemical space and potentially enhance or alter biological activities. Given this compound's intricate isoquinoline (B145761) alkaloid structure, the synthesis of its analogues would likely involve multi-step organic reactions aimed at introducing, removing, or altering functional groups, or even modifying the core ring systems wikipedia.org.

While specific detailed reports on the design and synthesis of modified this compound analogues are not extensively documented in the public domain, the general principles applied to other natural product scaffolds provide a framework. For instance, in the synthesis of silibinin (B1684548) derivatives (a different natural product), modifications such as alkylation at specific hydroxyl positions were explored to enhance antiproliferative potency against cancer cell lines nih.gov. Such approaches involve identifying key moieties within the parent compound that are amenable to chemical transformation without compromising the fundamental structural integrity or, conversely, to introduce entirely new features. The goal is often to improve solubility, bioavailability, or target specificity, or to mitigate potential off-target effects.

Synthetic strategies might include:

Functional Group Interconversions: Modifying existing hydroxyl groups, amines, or carbonyls through reactions like esterification, etherification, or reduction/oxidation.

Skeletal Modifications: Altering the spirocyclic system or the isoquinoline core, which could involve ring expansion, contraction, or opening, to create novel structural scaffolds.

Appendage Diversity: Introducing various substituents at different positions to probe steric and electronic effects on biological activity.

The synthesis of such complex molecules demands sophisticated organic chemistry techniques, including selective reactions, protecting group strategies, and stereochemical control to ensure the formation of desired analogues with high purity and yield.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Non-Clinical Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity ashp.orgstudysmarter.co.ukcollaborativedrug.com. For this compound derivatives, SAR studies would involve synthesizing a series of compounds with systematic structural variations and then evaluating their biological effects in non-clinical models. This iterative process helps in identifying the specific molecular features or pharmacophores essential for the observed activity and guides the optimization of lead compounds ashp.orgstudysmarter.co.uk.

In the absence of specific detailed SAR studies on this compound derivatives in non-clinical models, the general methodologies employed in such research can be outlined. These studies typically utilize a range of in vitro and in vivo non-clinical models:

In vitro Models: Cell-based assays are commonly used to assess various biological activities, such as cytotoxicity, enzyme inhibition, receptor binding, or modulation of cellular pathways. For example, antiproliferative assays using cancer cell lines are standard for evaluating potential anticancer agents nih.gov.

In vivo Models: Animal models, such as zebrafish embryos, are employed to investigate broader biological effects, including neurotoxicity or other physiological responses, providing insights into the compound's behavior within a living system insaindia.res.in.

By systematically altering parts of the this compound molecule (e.g., modifying the hydroxyl group, altering the nitrogen substituents, or changing the dioxole rings) and observing the resulting changes in biological activity, researchers can deduce which structural elements are critical for its bioactivity. This information is then used to design more potent, selective, or otherwise improved analogues.

Strategies for Diversity-Oriented Synthesis of this compound-Related Compounds

Diversity-Oriented Synthesis (DOS) is a powerful synthetic strategy aimed at generating collections of structurally diverse small molecules to broadly explore chemical space and discover novel biological activities, often without a predefined biological target mdpi.comslideshare.net. This approach contrasts with target-oriented synthesis, which focuses on synthesizing a single, specific molecule. For natural products like this compound, DOS can be instrumental in uncovering new biological functions or identifying lead compounds with unique mechanisms of action.

Key strategies in DOS that could be applied to this compound-related compounds include:

Build/Couple/Pair (B/C/P) Strategy: This involves a sequence of reactions where building blocks are assembled, coupled, and then paired to generate complex and diverse molecular architectures mdpi.com. For this compound, this could mean synthesizing various fragments of its complex scaffold and then combining them in different permutations.

Ring-Distortion Strategy: This approach involves synthesizing a common molecular scaffold and then subjecting it to reactions that distort or rearrange its rings, leading to a variety of distinct skeletal structures mdpi.com. Given this compound's spirocyclic and fused ring systems, this strategy could yield a wide array of structurally distinct analogues.

Skeletal Diversity through Complexity-Generating Reactions: Employing reactions that efficiently introduce multiple stereocenters or new ring systems from simpler precursors. This allows for the rapid generation of diverse molecular frameworks from a limited set of starting materials slideshare.net.

The application of DOS to natural products like this compound aims to create libraries that mimic the structural complexity and diversity found in nature, providing a rich source for phenotypic screening and the discovery of unexpected biological activities. This strategy is particularly valuable for complex natural products where a single target or mechanism of action may not be immediately apparent.

Advanced Research Methodologies Applied to Sibiricin Studies

Chromatographic and Spectroscopic Analytical Techniques for Sibiricin Profiling and Quantification

Accurate profiling and quantification of this compound and its related compounds are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Chromatographic and spectroscopic methods provide the necessary sensitivity and selectivity for these analyses.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for the analysis of complex chemical structures like this compound in various samples. This powerful hybrid technique combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of MS.

In a typical application for a compound structurally related to this compound, such as Sibiricaxanthone F, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed for quantification in biological fluids like rat plasma. nih.gov The process involves sample preparation, often a protein precipitation step using a solvent like acetonitrile (B52724), followed by separation on a reverse-phase column, such as a C18 column. nih.gov A gradient mobile phase, commonly consisting of acetonitrile and water with an acid modifier like formic acid, is used to elute the compound. nih.gov

Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in a specific mode like Multiple Reaction Monitoring (MRM). nih.gov This mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For instance, a method for a related xanthone (B1684191) achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma, demonstrating the high sensitivity of the technique. nih.gov

Table 1: Example Parameters for HPLC-MS/MS Analysis of a this compound-Related Compound

ParameterDescription
Chromatographic SystemAgilent Zorbax XDB-C18 column (50 mm × 4.6 mm, 2.1 µm) nih.gov
Mobile PhaseGradient of acetonitrile and water, both containing 0.01% formic acid nih.gov
DetectionSciex API 4000 LC-MS/MS with Electrospray Ionization (ESI) nih.gov
Ionization ModeNegative Ion Mode nih.gov
Scan ModeMultiple Reaction Monitoring (MRM) nih.gov
Linearity Range0.5-500.0 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)0.5 ng/mL nih.gov

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. youtube.com According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation ensures that the measurements are reliable and accurate. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govyoutube.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. youtube.com

Linearity and Range: Linearity is the ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For example, a validated method for a this compound-like compound demonstrated good linearity over a concentration range of 0.5-500.0 ng/mL with a correlation coefficient (r) greater than 0.996. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. youtube.com A validated method showed accuracy ranging from 97.18% to 99.84% and intra- and inter-day precision values (expressed as relative standard deviation) of less than 7.60%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Computational and In Silico Approaches in this compound Research

Computational, or in silico, methods are increasingly used in drug discovery and natural product research to accelerate the identification of potential biological targets and predict bioactivities, thereby reducing costs and time associated with experimental screening. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound research, docking can be used to predict how the compound might bind to the active site of a specific protein or enzyme. nih.gov This involves generating a three-dimensional model of this compound and docking it into the crystal structure of a target protein. mdpi.com The output is typically a binding affinity score (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the protein's amino acid residues. nih.govmdpi.com

Molecular dynamics simulations can further refine these findings by simulating the movement of the protein and ligand over time, providing insights into the stability of the predicted binding pose. nih.gov These methods help prioritize which biological targets this compound is most likely to interact with, guiding subsequent in vitro experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme A (e.g., Kinase)-9.5Lys72, Glu91, Leu145
Enzyme B (e.g., Protease)-8.2His41, Cys145, Met165
Receptor X-7.6Tyr112, Ser204, Phe261
Protein C (e.g., Thioredoxin Reductase)-10.1Arg45, Tyr135, Phe195 mdpi.com

Beyond single-target interactions, computational models can predict a broader spectrum of biological activities for a compound. researchgate.net Software programs like PASS (Prediction of Activity Spectra for Substances) utilize the structural formula of a compound to predict its likely biological activities based on structure-activity relationships derived from a large database of known bioactive molecules. mdpi.com This in silico profiling can generate hypotheses about this compound's potential therapeutic effects (e.g., anti-inflammatory, antimicrobial, anticancer) or other biological actions. mdpi.commdpi.com These predictions serve as a valuable guide for designing focused experimental studies to confirm the predicted activities. nih.gov

In Vitro and Ex Vivo Non-Human Biological Models for this compound Assessment

In vitro and ex vivo models are essential for the preclinical evaluation of a compound's biological effects in a controlled environment outside of a living organism. crownbio.com These models bridge the gap between computational predictions and in vivo animal studies.

In vitro studies are performed using components of an organism that have been isolated from their usual biological surroundings, such as specific enzymes, cell lines (e.g., cancer cells, immune cells), or subcellular fractions like liver microsomes. mdpi.comnih.gov For this compound, in vitro assays could be used to:

Confirm enzyme inhibition predicted by molecular docking.

Assess cytotoxic effects on various cancer cell lines.

Study its metabolism by incubating it with liver microsomes from different species (e.g., rat, human) to identify potential metabolites. nih.gov

Ex vivo models use tissues or organs that have been removed from an animal. mdpi.com These models, such as precision-cut tissue slices or isolated perfused organs, maintain the tissue architecture and cellular heterogeneity, offering a more physiologically relevant environment than cell cultures. nih.govresearchgate.net For instance, the effect of this compound on smooth muscle contraction could be studied using isolated intestinal tissue segments, providing insights into potential antispasmodic activity. mdpi.com

Table 3: Application of In Vitro and Ex Vivo Models in this compound Research

Model TypeSpecific Model ExampleResearch Application for this compound
In Vitro (Subcellular)Rat or Human Liver Microsomes nih.govMetabolic stability and metabolite identification.
In Vitro (Cellular)Cancer Cell Lines (e.g., K-562) mdpi.comEvaluation of cytotoxic and antiproliferative activity.
In Vitro (Cellular)Cryopreserved Hepatocytes mdpi.comAssessment of metabolic pathways and potential for drug interactions.
Ex Vivo (Tissue)Isolated Guinea Pig Ileum mdpi.comInvestigation of effects on smooth muscle contractility.
Ex Vivo (Tissue)Precision-Cut Lung Slices researchgate.netStudy of anti-inflammatory effects in an intact tissue microenvironment.

Cell-Based Assays and Phenotypic Screening in Non-Human Cell Lines

Cell-based assays are fundamental in the initial stages of drug discovery and compound characterization, offering a controlled environment to study the effects of a substance on cellular processes. In the context of this compound research, these assays are pivotal for determining its cytotoxic and antiviral properties.

Detailed Findings from Cell-Based Assays:

Various non-human cell lines are utilized to evaluate the biological activity of this compound. The choice of cell line is critical and depends on the specific research question. For instance, cancer cell lines are used to assess anti-proliferative effects, while specific host cell lines are used for antiviral assays.

Cytotoxicity Assays: The MTT assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In studies involving this compound, this assay is used to determine the concentration at which the compound inhibits cell growth by 50% (IC50). This is a critical parameter for evaluating its potential as an anti-cancer agent. The cytotoxicity of a compound is often time- and dose-dependent.

Antiviral Assays: To determine antiviral activity, researchers employ methods like the cytopathic effect (CPE) inhibition assay. This test evaluates a compound's ability to protect cells from the damaging effects of a virus. The concentration that provides 50% protection (EC50) is a key measure of antiviral efficacy.

Below is an interactive table summarizing the types of cell-based assays used in the study of compounds like this compound.

Assay TypePurposeKey ParameterExample Application
MTT AssayMeasures cell viability and proliferation.IC50Screening for anti-cancer activity.
CPE Inhibition AssayMeasures protection against viral damage.EC50Screening for antiviral activity.
Plaque Reduction AssayQuantifies the reduction in viral plaques.-Confirming antiviral efficacy.
Virus Yield Reduction AssayMeasures the inhibition of virus production.-Investigating the mechanism of antiviral action.

Organoid and 3D Culture Systems in Preclinical Research

While traditional 2D cell cultures provide valuable initial data, they often fail to replicate the complex microenvironment of in vivo tissues. Three-dimensional (3D) cell culture systems, including organoids and spheroids, offer a more physiologically relevant model for studying disease and testing drug efficacy. These models better mimic the cell-cell and cell-matrix interactions that occur in living organisms.

In the investigation of this compound's anti-cancer potential, 3D culture models are particularly valuable. They can provide more accurate data on a compound's ability to penetrate a tumor mass and exert its cytotoxic effects. The drug concentrations required to inhibit cell growth in 3D cultures are often significantly higher than in 2D cultures, highlighting the importance of these advanced models for more accurate preclinical assessment.

Applications in this compound Research:

Tumor Spheroids: Multicellular tumor spheroids can be generated from cancer cell lines to mimic the structure of a small avascular tumor. These models are used to test the efficacy of this compound in a more realistic tumor microenvironment.

Organoids: Derived from stem cells, organoids can self-organize into structures that resemble miniature organs. While complex to generate, they offer an unparalleled in vitro model for studying organ-specific toxicity and drug response.

In Vivo Non-Human Animal Models in this compound Investigation

Following promising in vitro results, preclinical studies move to in vivo non-human animal models to evaluate the efficacy and pharmacodynamics of a compound in a whole-organism setting. These studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, and for observing its effects on a complex biological system.

Model Selection and Rationale in Non-Human Animal Studies

The selection of an appropriate animal model is a critical decision in preclinical research. The choice depends on various factors, including the disease being studied, the specific scientific question, and the physiological and genetic similarities between the animal model and humans.

Commonly Used Models and Their Rationale:

Animal ModelRationale for Use in Preclinical Studies
Mice Widely used due to their genetic similarity to humans, short breeding cycles, and the availability of genetically engineered strains (e.g., immunodeficient mice for xenograft studies).
Rats Often used in toxicology and pharmacokinetic studies due to their larger size, which facilitates surgical procedures and blood sampling.
Zebrafish Utilized for high-throughput screening in early stages due to their rapid development and transparent embryos, which allow for easy visualization of drug effects.
Non-human Primates Used in later stages of preclinical testing for compounds intended for human use, due to their close physiological and immunological similarity to humans. Their use is highly regulated and reserved for essential studies.

For this compound, initial in vivo studies would likely be conducted in rodent models to establish proof-of-concept for its anti-cancer or antiviral activity. If successful, further studies in larger animal models might be warranted.

Pharmacodynamic Investigations in Preclinical Models

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body. In preclinical models, PD studies are crucial for understanding the relationship between drug concentration and its therapeutic effect. These investigations help to determine the optimal dosing regimen and to identify biomarkers that can be used to monitor the drug's activity in subsequent clinical trials.

Key Aspects of Pharmacodynamic Studies for this compound:

Target Engagement: Demonstrating that this compound reaches its intended molecular target in the animal model and exerts the desired effect.

Dose-Response Relationship: Establishing the relationship between the dose of this compound administered and the magnitude of the biological response (e.g., tumor growth inhibition).

Time Course of Effect: Determining the onset, duration, and intensity of this compound's effect after administration.

By integrating pharmacokinetic (what the body does to the drug) and pharmacodynamic data, researchers can build comprehensive models to predict the therapeutic efficacy of this compound and guide its potential development into a clinical candidate.

Future Research Directions and Unexplored Avenues for Sibiricin

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The application of "omics" technologies offers a holistic and detailed perspective on biological systems, which can be invaluable for a comprehensive understanding of Sibiricin. Integrating metabolomics and proteomics, alongside genomics and transcriptomics, could elucidate the intricate biological pathways associated with this compound's production and its interactions within living organisms. Omics technologies provide a comprehensive understanding of disease mechanisms and generate vast datasets that can uncover new biological insights wikipedia.org.

Metabolomics: This approach involves the comprehensive analysis of metabolites within biological samples wikipedia.org. For this compound, metabolomics could reveal the precise metabolic pathways involved in its biosynthesis within its natural source, Corydalis crispa wikipedia.org. By identifying precursor molecules and intermediate compounds, researchers could gain insights into the enzymatic steps and regulatory mechanisms governing this compound production. This could also help in understanding how environmental factors influence its metabolic profile.

Proteomics: The large-scale study of proteins, their abundance, and functions wikipedia.org, proteomics could identify the specific enzymes and proteins responsible for catalyzing the various steps in this compound's biosynthetic pathway. Understanding these enzymatic machinery components could pave the way for genetic engineering strategies to enhance this compound yield or to produce novel derivatives. Proteomics can also provide a "snapshot" of the protein environment at any given time, essential for early disease diagnosis and monitoring plantaedb.com.

Integrated Omics: Combining data from genomics (the study of genetic material), transcriptomics (analysis of RNA transcripts), proteomics, and metabolomics offers unprecedented possibilities to enhance current understanding of biological functions, elucidate their underlying mechanisms, and uncover hidden associations between omics variables researchgate.net. For this compound, an integrated omics approach could reveal how genetic variations in the plant correlate with changes in gene expression, protein profiles, and ultimately, the quantity and quality of this compound produced. This multi-layered data integration provides a more comprehensive view of biology.

Emerging Synthetic Strategies and Biocatalytic Applications for Enhanced Production

Given that natural compounds like this compound are often present in low concentrations in their natural sources, developing efficient synthetic and biocatalytic strategies is crucial for enhanced and sustainable production. Advances in synthetic methodologies and biocatalysis offer promising avenues.

Emerging Synthetic Strategies: Modern synthetic chemistry provides sophisticated tools for constructing complex natural products. Techniques such as solid-phase peptide synthesis (SPPS), chemoenzymatic approaches, and orthogonal protection strategies have transformed the production of complex molecules, enabling greater structural complexity and precision. For this compound, which is an isoquinoline (B145761) alkaloid wikipedia.org, these strategies could be adapted to establish efficient total synthesis routes. This would ensure a consistent supply of the compound for research and potential applications, independent of natural extraction limitations. Future trends in cyclic peptide synthesis, a class of natural products, include novel cyclization techniques to improve pharmacokinetic profiles.

Biocatalytic Applications: Biocatalysis, utilizing enzymes or whole cells as catalysts, offers a greener and more efficient alternative to conventional chemical synthesis, often operating under mild conditions with high selectivity. Enzymes are known for their specificity and speed, ensuring reactions occur at an accelerated pace with higher yields and minimal by-products.

Enzyme Engineering: Directed evolution and rational design can be employed to engineer enzymes with enhanced activity, substrate specificity, or stability for specific steps in this compound's synthesis or modification. This could lead to the development of highly efficient enzymatic cascades for its production.

Whole-Cell Biocatalysis: Utilizing microbial cells engineered to express the necessary biosynthetic enzymes could provide a sustainable and scalable platform for this compound production. This approach leverages the cellular machinery for co-factor regeneration and complex pathway assembly, reducing the need for isolated enzymes and multiple reaction steps.

Continuous Flow Biocatalysis: Integrating biocatalysts with continuous flow processes can enhance productivity, scalability, and sustainability in chemical synthesis. This could be particularly beneficial for industrial-scale production of this compound.

Exploration of Environmental and Ecological Roles of this compound

While this compound is known as a bioactive compound isolated from a plant wikipedia.org, its specific environmental and ecological roles remain largely unexplored. Natural products often play critical roles in the interactions between organisms and their environment, influencing ecosystem dynamics and stability.

Defensive Mechanisms: this compound, as an alkaloid, may serve as a chemical defense mechanism for Corydalis crispa against herbivores, pathogens, or competing plants. Research could investigate its deterrent or toxic effects on various organisms within its natural habitat.

Signaling Molecules: Some natural products act as signaling molecules, mediating communication between plants, microbes, or other organisms. This compound could potentially play a role in plant-microbe interactions in the rhizosphere or in allelopathic interactions with neighboring plant species.

Nutrient Cycling and Soil Health: Plants and their associated compounds can influence soil microbiota and nutrient availability. Future studies could explore if this compound or its degradation products impact soil health, microbial communities, or nutrient cycling processes in the plant's ecosystem.

Adaptation to Environmental Stress: The production of secondary metabolites like this compound can be influenced by environmental stressors. Investigating how this compound levels change under different environmental conditions (e.g., drought, nutrient deficiency, pathogen attack) could reveal its role in the plant's adaptation and survival strategies.

Advanced Computational and Artificial Intelligence-Driven Discovery for this compound Research

Computational methods and artificial intelligence (AI) are rapidly transforming drug discovery and materials science, offering powerful tools to accelerate research and uncover new insights. These technologies can be strategically applied to this compound research.

Virtual Screening and Molecular Modeling: Computational tools can be used to screen vast virtual libraries of compounds to identify potential this compound derivatives with improved properties or novel bioactivities. Molecular docking and dynamics simulations can predict how this compound interacts with specific biological targets at an atomic level, aiding in the elucidation of its mechanism of action or the design of more potent analogs.

AI-Driven Property Prediction: AI models can be trained on existing chemical and biological data to predict various properties of this compound and its potential derivatives, such as solubility, stability, bioavailability, and potential toxicity, without the need for extensive experimental testing. This accelerates the lead optimization process.

De Novo Design and Generative Models: AI-powered generative models can design entirely new chemical structures inspired by this compound's scaffold, potentially leading to the discovery of novel compounds with desired characteristics. These models can explore chemical space more efficiently than traditional methods.

Optimization of Synthetic Pathways: AI and computational chemistry can be employed to optimize reaction conditions, predict reaction outcomes, and design more efficient and sustainable synthetic routes for this compound. This includes identifying optimal catalysts and reagents, and predicting yields.

Data Integration and Knowledge Graph Construction: AI can integrate diverse datasets related to this compound (e.g., spectroscopic data, biological assay results, structural information, omics data) to build comprehensive knowledge graphs. These graphs can reveal hidden correlations and facilitate the generation of new hypotheses for further research.

By embracing these future research directions and leveraging advanced technologies, the scientific community can significantly advance the understanding and potential applications of this compound, moving beyond its initial characterization to a more profound and impactful exploration.

Q & A

Q. What are the standard protocols for isolating and characterizing Sibiricin from natural sources?

Methodological Answer:

  • Use chromatographic techniques (e.g., HPLC, TLC) with polarity-based solvents for preliminary isolation .
  • Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), ensuring spectral data align with literature values .
  • Include elemental analysis for new derivatives to verify molecular composition .

Q. How can researchers establish baseline pharmacological activity profiles for this compound?

Methodological Answer:

  • Employ in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls to validate target specificity .
  • Use dose-response curves to calculate IC₅₀/EC₅₀ values, ensuring replicates (n ≥ 3) for statistical robustness .
  • Cross-reference with structurally analogous compounds to contextualize activity .

Q. What analytical techniques are critical for resolving this compound’s stereochemistry?

Methodological Answer:

  • Combine X-ray crystallography for absolute configuration determination with computational modeling (DFT, molecular docking) .
  • Validate chiral centers using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Methodological Answer:

  • Simulate gastrointestinal (pH 2–7.4) and plasma environments, quantifying degradation via LC-MS over 24–72 hours .
  • Monitor temperature-dependent stability (4°C, 25°C, 37°C) to identify decomposition pathways .

Q. What strategies ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Document reaction parameters (catalyst loading, solvent ratios, temperature) meticulously .
  • Provide NMR spectra and chromatograms for intermediates/final products in supplementary data .
  • Use standardized purification protocols (e.g., recrystallization solvents, column chromatography gradients) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically addressed?

Methodological Answer:

  • Perform orthogonal assays (e.g., CRISPR knockouts, fluorescence-based binding studies) to confirm target engagement .
  • Apply systems biology approaches (transcriptomics, proteomics) to identify off-target effects .
  • Conduct meta-analyses of existing studies to isolate variables (e.g., cell lines, assay conditions) causing discrepancies .

Q. What methodologies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Use prodrug design (e.g., esterification) or nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility .
  • Validate bioavailability via pharmacokinetic studies (Cₘₐₓ, AUC, t₁/₂) in rodent models, comparing oral vs. intravenous administration .

Q. How can computational tools improve the predictive modeling of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Apply QSAR models trained on bioactivity datasets, incorporating descriptors like logP, polar surface area, and H-bond donors .
  • Use molecular dynamics simulations to study binding kinetics with putative targets (e.g., kinases, GPCRs) .

Q. What experimental frameworks resolve discrepancies in this compound’s reported toxicity thresholds?

Methodological Answer:

  • Implement organ-on-a-chip models to assess tissue-specific toxicity, reducing reliance on animal studies .
  • Compare cytotoxicity across primary vs. immortalized cell lines, controlling for metabolic activity (e.g., CYP450 expression) .

Q. How can researchers validate this compound’s epigenetic modulation claims with minimal bias?

Methodological Answer:

  • Use ChIP-seq or methylated DNA immunoprecipitation (MeDIP) to map histone/DNA modifications .
  • Apply single-cell RNA sequencing to detect heterogeneity in epigenetic responses .
  • Include negative controls (e.g., inert analogs) to distinguish direct vs. indirect effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibiricin
Reactant of Route 2
Reactant of Route 2
Sibiricin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.